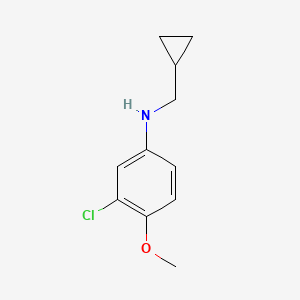

3-chloro-N-(cyclopropylmethyl)-4-methoxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(cyclopropylmethyl)-4-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a methoxy group attached to the aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(cyclopropylmethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with cyclopropylmethyl chloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 3 undergoes nucleophilic substitution under specific conditions:

These reactions highlight the chloro group’s versatility in forming carbon–heteroatom and carbon–carbon bonds. The nickel-catalyzed coupling with aryl boronic acids ( ) is particularly notable for constructing biaryl systems.

Oxidation Reactions

The methoxy and amine groups participate in oxidation pathways:

Methoxy Group Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-Chloro-N-(cyclopropylmethyl)-4-quinone | Ring oxidation to quinone |

| CrO₃ | Acetic acid, 60°C | 3-Chloro-4-oxo-N-(cyclopropylmethyl)aniline | Ketone formation |

Quinone formation is favored under strong acidic conditions (), while chromium-based oxidants selectively target the methoxy group ().

Amine Group Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ | RT, FeCl₃ catalyst | 3-Chloro-N-oxo-(cyclopropylmethyl)-4-methoxyaniline | N-oxide formation |

Cyclopropane Ring

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-N-(cyclopropylmethyl)-4-methoxyaniline has shown promise in drug development, particularly as a potential therapeutic agent against various diseases. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and potential as an anticancer drug.

- Antimicrobial Properties: The compound's ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics, particularly against resistant strains.

Agricultural Science

This compound has been identified for its herbicidal properties, making it valuable in agricultural applications.

- Herbicide Development: Research indicates that this compound can effectively control unwanted plant species, thereby enhancing crop yield and quality. Its selectivity for certain plant types allows for targeted herbicide formulations that minimize damage to desirable crops such as wheat and corn .

- Defoliation Agent: The compound can also be used in defoliation processes for crops like cotton and soybean, improving harvest efficiency by promoting uniform leaf drop .

Materials Science

In materials science, this compound's unique chemical structure allows it to be used in the development of novel materials.

- Polymer Chemistry: The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in creating advanced composites for industrial use.

- Dyes and Pigments: Due to its vibrant color properties, this compound can be explored as a dye or pigment in various applications, including textiles and coatings.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal effects of this compound demonstrated that it effectively inhibited the growth of several weed species without adversely affecting crop plants. Field trials showed improved crop yields when applied at optimal concentrations during the growing season.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(cyclopropylmethyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-chloro-N-methylpropanamide

- 3-chloro-N-(4-methoxyphenyl)propanamide

Uniqueness

3-chloro-N-(cyclopropylmethyl)-4-methoxyaniline is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.

Actividad Biológica

3-Chloro-N-(cyclopropylmethyl)-4-methoxyaniline is a chemical compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₁H₁₄ClN₃O and features a chloro group, a methoxy group, and a cyclopropylmethyl substituent on the aniline core. Its structural representation is as follows:

Target Interactions

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific targets for this compound are still under investigation, but it is hypothesized that it may exhibit interactions similar to those of other substituted anilines.

Mode of Action

The exact mode of action remains largely undefined; however, it is believed that the compound could exert its effects through the formation of covalent bonds with active site residues of target proteins, influencing their activity.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains and fungi, indicating potential for use in treating infections.

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from recent studies include:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances potency against certain targets |

| Methoxy Group | May improve solubility and bioavailability |

| Cyclopropylmethyl | Contributes to unique pharmacokinetic properties |

Research indicates that small modifications to the substituents can significantly alter the compound's efficacy and selectivity towards specific biological targets .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Factors such as solubility, metabolic stability, and distribution within biological systems play vital roles in determining its therapeutic potential. Studies suggest that modifications leading to improved solubility could enhance its bioavailability .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting potential application in antibiotic development.

- Cytotoxicity in Cancer Models : In vitro assays revealed that certain analogs induced apoptosis in cancer cell lines, highlighting their potential as anticancer agents. Further research is needed to elucidate the specific pathways involved .

Propiedades

IUPAC Name |

3-chloro-N-(cyclopropylmethyl)-4-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-14-11-5-4-9(6-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJORKDHVQAMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2CC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.